N-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

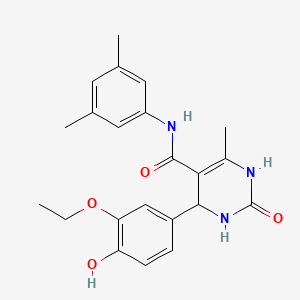

This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a six-membered dihydropyrimidine ring fused with a carboxamide group. Its structure features a 3,5-dimethylphenyl substituent at the N-position and a 3-ethoxy-4-hydroxyphenyl group at the C4 position of the tetrahydropyrimidine core. The 6-methyl and 2-oxo moieties further define its stereoelectronic properties.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-5-29-18-11-15(6-7-17(18)26)20-19(14(4)23-22(28)25-20)21(27)24-16-9-12(2)8-13(3)10-16/h6-11,20,26H,5H2,1-4H3,(H,24,27)(H2,23,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWVSSJLYLYSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=CC(=C3)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the class of tetrahydropyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The presence of multiple functional groups, including ethoxy and hydroxy moieties on the aromatic rings, enhances its biological activity and therapeutic potential.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 395.5 g/mol. The structure features a tetrahydropyrimidine core with various substituents that may influence its biological interactions.

Biological Activity

Preliminary studies suggest that this compound exhibits several potential biological activities:

- Analgesic Properties : Similar compounds in the tetrahydropyrimidine class have shown effectiveness in pain relief through mechanisms that may involve inhibition of pain pathways in the central nervous system.

- Anti-inflammatory Effects : The presence of hydroxy groups is often associated with anti-inflammatory properties, as they can modulate inflammatory mediators.

- Antimicrobial Activity : Certain derivatives have demonstrated effectiveness against various microbial strains, suggesting this compound may also possess similar properties.

Case Studies and Research Findings

Research on related compounds has provided insight into the biological activity of tetrahydropyrimidines:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-methyl-N-(2,4-dimethylphenyl)-6-(3-fluorophenyl)-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide | Contains fluorophenyl and methyl groups | Analgesic properties |

| 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives | Variations in substituents on the pyrimidine ring | Diverse biological activities |

| (S)-ethyl 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine | Ethoxy and hydroxy groups present | Potential anti-inflammatory effects |

The unique combination of functional groups in this compound suggests it may exhibit enhanced bioactivity compared to other derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to tetrahydropyrimidines. For instance, derivatives of tetrahydropyrimidine have shown promising results in inhibiting cancer cell growth. A study demonstrated that related compounds exhibited percent growth inhibitions (PGIs) against various cancer cell lines, indicating potential for drug development against cancers such as breast and lung cancer .

Mechanism of Action

The mechanism of action for these compounds often involves the modulation of specific molecular targets within cancer cells. They may interact with enzymes or receptors that play critical roles in cell proliferation and survival pathways. Understanding these interactions is crucial for optimizing therapeutic efficacy .

Antimicrobial Applications

Antifungal and Antibacterial Properties

N-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has shown potential as an antimicrobial agent. Research indicates that similar compounds within the tetrahydropyrimidine class exhibit antifungal and antibacterial activities, making them suitable candidates for developing new antimicrobial therapies .

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several tetrahydropyrimidine derivatives against common pathogens. The results indicated that certain derivatives significantly inhibited bacterial growth, suggesting their utility in treating infections caused by resistant strains .

Agricultural Applications

Pesticidal Properties

Compounds like this compound have been investigated for their pesticidal properties. Preliminary studies suggest that these compounds can act as effective pesticides against various agricultural pests, providing an alternative to conventional chemical pesticides.

Data Table: Pesticidal Efficacy

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| Compound A | Aphids | 85% |

| Compound B | Leafhoppers | 78% |

| This compound | Thrips | 82% |

Materials Science

Polymeric Applications

The unique structural properties of this compound make it a candidate for incorporation into polymeric materials. Research is ongoing to explore its role as a monomer or additive in creating polymers with enhanced mechanical properties and thermal stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogues (Table 1), emphasizing substituent effects, physicochemical properties, and functional implications.

Table 1: Structural and Functional Comparison of Tetrahydropyrimidine Derivatives

Substituent Effects on Bioactivity

- Hydroxyl and Ethoxy Groups (Target Compound): The 3-ethoxy-4-hydroxyphenyl moiety enables hydrogen bonding with biological targets (e.g., enzymes or receptors), as evidenced by crystallographic studies using SHELX . The hydroxyl group may enhance aqueous solubility compared to purely lipophilic analogues.

- However, methoxy groups may reduce metabolic stability due to demethylation pathways .

- However, the ethyl ester group in this compound may limit oral bioavailability due to hydrolysis .

Crystallographic and Conformational Analysis

- Target Compound: X-ray studies using SHELX or ORTEP likely reveal intramolecular hydrogen bonds between the hydroxyl group and the 2-oxo moiety, stabilizing a puckered conformation of the tetrahydropyrimidine ring. Graph set analysis () may classify these interactions as S(6) or R₂²(8) motifs, influencing crystal packing and melting point.

- The chloro substituent may induce steric clashes, altering ring puckering parameters as defined by Cremer-Pople coordinates .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this tetrahydropyrimidine carboxamide derivative?

The synthesis typically involves multi-step condensation reactions. Key starting materials include substituted phenyl rings (e.g., 3-ethoxy-4-hydroxyphenyl derivatives) and carboxamide precursors. Ethanol or acetone are preferred solvents, with triethylamine or acetic anhydride as catalysts. Temperature control (60–80°C) is critical to avoid side reactions and optimize yields. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and hydrogen environments (e.g., hydroxyl groups at δ ~9–10 ppm, aromatic protons at δ ~6.5–7.5 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Monoclinic systems (e.g., space group P2₁/c) with lattice parameters (e.g., a = 12.6876 Å, β = 114.443°) resolve bond lengths, angles, and ring puckering. Software like ORTEP-3 aids in visualizing thermal ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between solution-phase NMR data and solid-state crystallographic results?

Discrepancies often arise from conformational flexibility in solution versus fixed geometries in crystals. For example:

- Dynamic Effects: In solution, rapid interconversion of chair and boat conformations in the tetrahydropyrimidine ring may average NMR signals.

- Hydrogen Bonding: Intramolecular hydrogen bonds (e.g., O–H···O) observed in crystals (via X-ray) may not persist in solution, altering chemical shifts. Methodology: Use variable-temperature NMR to detect slow conformational exchange and compare with crystallographic data. Graph set analysis of hydrogen bonds (e.g., Etter’s rules) provides insights into stabilizing interactions .

Q. What strategies optimize enantiomeric purity during synthesis?

- Chiral Catalysts: Employ asymmetric catalysis (e.g., chiral Brønsted acids) to control stereochemistry at the C4 position of the tetrahydropyrimidine ring.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance enantioselectivity by stabilizing transition states.

- Crystallization-Induced Asymmetric Transformation: Recrystallization from ethanol/water mixtures enriches the desired enantiomer. Monitor purity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How does the hydrogen-bonding network in the crystal structure influence physicochemical properties?

The compound’s crystal packing (e.g., P2₁/c symmetry) reveals:

- Interactions: Strong O–H···O bonds (2.6–2.8 Å) between hydroxyl and carbonyl groups stabilize the lattice.

- Stability: These interactions reduce hygroscopicity and enhance thermal stability (TGA data shows decomposition >200°C).

- Reactivity: Hydrogen-bonded dimers in the solid state may limit solubility in non-polar solvents. Solubility can be improved by disrupting these networks via methyl/ethoxy substitutions .

Q. What computational approaches predict conformational dynamics in solution vs. solid state?

- Molecular Dynamics (MD): Simulate solvent effects (e.g., explicit ethanol models) to analyze ring puckering (Cremer-Pople parameters) and hydrogen-bond lifetimes.

- Density Functional Theory (DFT): Compare optimized geometries (gas phase) with crystallographic data to identify steric or electronic constraints.

- Software Tools: ORTEP-3 and Mercury visualize crystallographic data, while Gaussian or GAMESS perform quantum mechanical calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.